Sodium taurohyodeoxycholate

Description

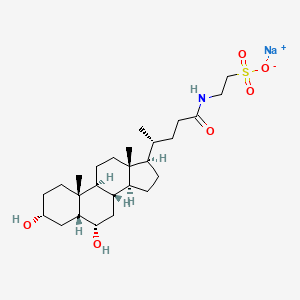

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXUJQHLHHTRC-WMWRQJSFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38411-85-7 | |

| Record name | Sodium taurohyodeoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM TAUROHYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Critical Micelle Concentration of Bile Salts: Principles and Methodologies for the Characterization of Sodium Taurohyodeoxycholate

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC), a fundamental parameter in the study of surfactants, with a specific focus on its relevance to bile salts in pharmaceutical research and development. While direct experimental data for the CMC of Sodium taurohyodeoxycholate (NaTHDC) is not extensively reported in publicly accessible literature, this document equips researchers with the foundational principles, influencing factors, and robust experimental methodologies required for its determination. By leveraging data from structurally analogous and well-characterized bile salts, such as Sodium taurocholate (NaTC) and Sodium taurodeoxycholate (NaTDC), this guide presents a complete framework for characterizing NaTHDC. Detailed protocols for surface tensiometry and fluorescence spectroscopy are provided, alongside an analysis of the key environmental factors that modulate micellar aggregation. This document is intended to serve as an essential resource for scientists and drug development professionals engaged in the formulation and delivery of poorly soluble compounds.

The Physicochemical Significance of the Critical Micelle Concentration (CMC)

The behavior of many chemical compounds in solution is dictated by their molecular structure. Among the most fascinating are amphiphilic molecules, or surfactants, which possess both a water-attracting (hydrophilic) and a water-repelling (hydrophobic) component.[1] This dual nature drives their unique behavior at interfaces and in bulk solution, leading to the spontaneous self-assembly into organized structures known as micelles.[1]

The transition from a solution of individual surfactant molecules (monomers) to one containing these aggregates is not gradual but occurs abruptly above a specific concentration. This threshold is defined as the Critical Micelle Concentration (CMC) .[1][2] Below the CMC, surfactant molecules primarily adsorb at interfaces, such as the air-water interface, causing a significant reduction in surface tension. As the concentration increases and the interface becomes saturated, the system minimizes its free energy by forming micelles within the bulk phase.[1] Once the CMC is reached, the monomer concentration remains relatively constant, and any additional surfactant contributes to the formation of more micelles.[3]

In the pharmaceutical sciences, the CMC is a parameter of paramount importance. The hydrophobic core of a micelle creates a unique microenvironment capable of solubilizing poorly water-soluble drug compounds, thereby enhancing their bioavailability and enabling effective delivery. Understanding the CMC of a given surfactant, such as a bile salt, is therefore a critical first step in designing effective drug formulation strategies.

The Bile Salt Family: A Focus on Sodium Taurohyodeoxycholate

Bile salts are biological surfactants synthesized in the liver from cholesterol.[4] Their primary physiological role is to facilitate the digestion and absorption of dietary fats and fat-soluble vitamins. Structurally, they are characterized by a rigid steroid backbone with a hydrophilic face (due to hydroxyl groups) and a hydrophobic face. A flexible side chain, terminating in a charged group (conjugated with either taurine or glycine), completes the amphiphilic structure.

Sodium taurohyodeoxycholate (NaTHDC) belongs to this family, being the taurine conjugate of hyodeoxycholic acid. While it is a naturally occurring bile salt, it is less commonly studied than its close analogues, Sodium taurocholate (NaTC) and Sodium taurodeoxycholate (NaTDC). The key structural difference lies in the number and position of hydroxyl groups on the steroid nucleus, which directly impacts the molecule's overall hydrophobicity and, consequently, its aggregation behavior.[5][6] Understanding these analogues provides a predictive framework for the behavior of NaTHDC.

Key Factors Influencing the CMC of Bile Salts

The precise value of the CMC is not an intrinsic constant but is highly sensitive to both the molecular structure of the surfactant and the surrounding environmental conditions. A thorough understanding of these factors is crucial for designing experiments and interpreting results accurately.

Molecular Structure

-

Hydrophobicity: An increase in the hydrophobicity of the steroid nucleus (e.g., fewer hydroxyl groups) leads to a lower CMC, as the molecules have a stronger driving force to escape the aqueous environment and aggregate.[7]

-

Hydrophilic Group: The nature of the conjugated amino acid (taurine vs. glycine) and the number of hydroxyl groups influence the molecule's solubility and interaction with water, thereby affecting the CMC.

Environmental Conditions

-

Temperature: The relationship between temperature and the CMC of ionic surfactants is often non-linear, typically exhibiting a U-shaped curve where the CMC value reaches a minimum at a specific temperature.[7][8][9][10][11] At lower temperatures, micellization is primarily an entropy-driven process, driven by the release of structured water molecules from around the hydrophobic chains.[9] As temperature increases, the process becomes more enthalpy-driven.[9] High temperatures can disrupt the structured water around the hydrophilic head groups, which can lead to an increase in the CMC.[7][12]

-

Ionic Strength: The addition of electrolytes (salts) to a solution of ionic surfactants significantly lowers the CMC.[13] The added counter-ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle, making aggregation more energetically favorable.[14]

-

pH: The pH of the solution can influence the ionization state of the surfactant's head group, which in turn affects intermolecular repulsion and the CMC.[7] For taurine-conjugated bile salts like NaTHDC, the sulfonic acid group is strongly acidic, making its charge less sensitive to pH changes within the physiological range compared to glycine-conjugated counterparts.

Experimental Determination of the CMC

Almost any physical property of a surfactant solution that shows a distinct change in its concentration dependence can be used to determine the CMC.[3] Here, we detail two of the most robust and widely used methods, explaining the causality behind the experimental choices and providing self-validating protocols.

Method 1: Surface Tensiometry

Principle of Causality: This is a primary and direct method for CMC determination.[15] The amphiphilic nature of surfactants drives them to the air-water interface, where they disrupt the cohesive energy of water molecules, thereby reducing surface tension.[1] This reduction is proportional to the concentration of surfactant monomers. At the CMC, the interface becomes saturated with monomers, and newly formed micelles do not contribute to surface activity. Consequently, the surface tension remains constant or changes very little with further increases in concentration.[2][3] The breakpoint in a plot of surface tension versus the logarithm of concentration corresponds to the CMC.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Sodium taurohyodeoxycholate in high-purity, deionized water (or a relevant buffer) at a concentration well above the expected CMC (e.g., 50-100 mM).

-

Concentration Series: Prepare a series of dilutions from the stock solution. For accurate determination, it is critical to have several data points both below and above the CMC. A logarithmic dilution series is often efficient.

-

Instrumentation: Utilize a tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method.[16][17] Ensure the probe is meticulously cleaned (e.g., by flaming for a platinum ring) before each measurement to prevent contamination.

-

Measurement: Equilibrate each solution at the desired temperature. Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated to minimize cross-contamination.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting plot will show two distinct linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.[2][18]

Workflow for CMC Determination by Surface Tensiometry

Caption: A flowchart of the surface tensiometry method for CMC determination.

Method 2: Fluorescence Probe Spectroscopy

Principle of Causality: This method relies on the change in the microenvironment of a hydrophobic fluorescent probe.[19] Probes like pyrene or N-phenyl-1-naphthylamine (NPN) have low fluorescence quantum yields in polar environments like water.[20] When micelles form, these probes preferentially partition into the nonpolar, hydrophobic core of the micelle.[15][20] This change in environment dramatically alters their fluorescence properties—typically causing a significant increase in fluorescence intensity and a blue shift in the emission wavelength.[20] By monitoring a fluorescence property as a function of surfactant concentration, a sharp inflection point is observed at the CMC, signaling the onset of micelle formation.

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of a suitable fluorescent probe (e.g., pyrene in methanol or NPN in acetone) at a concentration that will yield a final working concentration in the micromolar range (e.g., 1-10 µM).[20]

-

Sample Preparation: Prepare a series of NaTHDC solutions spanning the expected CMC range, as in the tensiometry method. To each solution, add a small, constant aliquot of the probe stock solution to achieve the desired final probe concentration. Ensure the volume of organic solvent added is minimal (<1%) to avoid altering the solution properties.

-

Equilibration: Allow the solutions to equilibrate in the dark for a set period to ensure the probe has partitioned between the aqueous and potential micellar phases.

-

Fluorescence Measurement: Using a spectrofluorometer, measure the fluorescence emission of each sample.

-

For NPN, one can simply monitor the increase in fluorescence intensity at the emission maximum.

-

For pyrene, a ratiometric measurement is often used. The ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third (I3, ~384 nm) is sensitive to the polarity of the probe's environment. This I1/I3 ratio will decrease significantly as pyrene moves from the polar aqueous phase into the nonpolar micellar core.

-

-

Data Analysis: Plot the measured fluorescence property (e.g., intensity, I1/I3 ratio) against the surfactant concentration. The data is typically fitted to a sigmoidal curve, and the CMC is often taken as the point of maximum change (the inflection point of the curve).[15]

Mechanism of Fluorescence Probe Method for CMC Detection

Caption: Partitioning of a fluorescent probe from water to a micelle core.

Data Summary of Analogous Bile Salts

While specific CMC values for Sodium taurohyodeoxycholate require experimental determination, the values for its close analogues provide an expected range and illustrate the impact of experimental conditions.

| Bile Salt | Method | Temperature (°C) | Ionic Strength (mM NaCl) | Reported CMC (mM) | Reference(s) |

| Sodium Taurocholate (NaTC) | Fluorescence | 25 | - | ~10.6-12 | [4] |

| Sodium Taurocholate (NaTC) | Rhodamine 6G Absorbance | 10-60 | - | 3 | [21] |

| Sodium Taurocholate (NaTC) | Conductometry | 10-40 | - | 7-8 | [4] |

| Sodium Taurocholate (NaTC) | Freezing Point | - | - | ~5.9 (0.018 m) | [22] |

| Sodium Taurodeoxycholate (NaTDC) | Freezing Point | - | - | ~2.3 (0.007 m) | [22] |

| Sodium Taurohyodeoxycholate (NaTHDC) | To Be Determined | User-Defined | User-Defined | To Be Determined | - |

Note: The difference in hydrophobicity (taurodeoxycholate is more hydrophobic than taurocholate) is reflected in its significantly lower CMC, a principle that will also apply to taurohyodeoxycholate.

Conclusion and Best Practices

Determining the critical micelle concentration of Sodium taurohyodeoxycholate is an essential step for its application in pharmaceutical formulation and drug delivery research. Although published values are scarce, its CMC can be reliably determined using established methodologies.

For a robust and accurate characterization, the following best practices are recommended:

-

Orthogonal Methods: Employ at least two different techniques (e.g., surface tensiometry and fluorescence spectroscopy) to validate the obtained CMC value.

-

Control of Experimental Conditions: Precisely control and report the temperature, pH, and ionic strength of the medium, as these factors critically influence the CMC.

-

Purity of Materials: Use high-purity bile salt and solvents to avoid impurities that can significantly alter aggregation behavior and lead to erroneous CMC values.

By following the principles and protocols outlined in this guide, researchers can confidently determine the CMC of Sodium taurohyodeoxycholate and other bile salts, enabling the rational design of advanced drug delivery systems.

References

-

KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

-

Chattopadhyay, A., & London, E. (1984). Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine. Analytical Biochemistry, 139(2), 408-412. Retrieved from [Link]

-

Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

-

Fainerman, V. B., & Miller, R. (2013). Measurement of Critical Micelle Concentration. In Bubble and Drop Interfaces. Retrieved from [Link]

-

Warner, J. M., & McGown, L. B. (1989). Critical micelle concentration behavior of sodium taurocholate in water. Journal of Colloid and Interface Science, 133(2), 529-532. Retrieved from [Link]

-

Avasthi, A. (n.d.). Factors affecting critical micelle concentration and micellar size. Pharmaceutical Technology. Retrieved from [Link]

-

Miyagishi, S., Nishida, M., & Handa, T. (1995). Micelle formation of sodium deoxycholate and sodium ursodeoxycholate (part 1). Colloid and Polymer Science, 273(8), 754-760. Retrieved from [Link]

-

Cheung, E. (n.d.). How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate...?. Chemistry HL's Sample Internal Assessment. Retrieved from [Link]

-

Tariq, M., et al. (2021). Conductometric and Fluorescence Probe Analysis to Investigate the Interaction between Bioactive Peptide and Bile Salts: A Micellar State Study. Polymers, 13(16), 2686. Retrieved from [Link]

-

Warner, J. M., & McGown, L. B. (1989). Sodium Taurocholate Micelles in Fluorometrix Analysis. Applied Spectroscopy, 43(4), 705-709. Retrieved from [Link]

-

Warner, J. M., & McGown, L. B. (1989). Critical micelle concentration behavior of sodium taurocholate in water. (Report). OSTI.GOV. Retrieved from [Link]

-

Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from [Link]

-

Amézqueta, S., et al. (2024). Characterization of biosurfactants' micelles formation using fluorescence measurements: sodium taurocholate as case of study. ADMET & DMPK, 12(4), 285-297. Retrieved from [Link]

-

Amézqueta, S., et al. (2025). Estimation of the critical micelle concentration of sodium taurocholate in intestine-relevant conditions using complimentary techniques. Microchemical Journal, 214, 113934. Retrieved from [Link]

-

Campanero, M. A., et al. (2001). Noninvasive Methods to Determine the Critical Micelle Concentration of Some Bile Acid Salts. Journal of Pharmaceutical Sciences, 90(2), 213-225. Retrieved from [Link]

-

Dehghan Noudeh, G., Housaindokht, M., & Fazly Bazzaz, B. S. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Journal of Applied Sciences, 7(1), 47-52. Retrieved from [Link]

-

Anonymous. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

-

De Lisi, R., et al. (1995). Thermodynamic Study of Bile Salts Micellization. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23664773, Sodium Taurodeoxycholate. Retrieved from [Link]

-

Markova, N., et al. (2024). Taurodeoxycholate Aggregation Explored by Molecular Dynamics: Primary-To-Secondary Micelle Transition and Formation of Mixed Micelles with Fatty Acids. International Journal of Molecular Sciences, 25(24), 13589. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Effect of Temperature and Electrolytes on c.m.c. Retrieved from [Link]

-

I.R.I.S. (n.d.). Thermodynamic properties of sodium deoxycholate at the gel-sol transition. Retrieved from [Link]

-

ResearchGate. (n.d.). Critical micellar concentrations (CMC) of natural bile acids and semisynthetic keto-derivatives. Retrieved from [Link]

-

ScienceScholar. (2022). CMC determination and thermodynamic changes of the mixture of mefenamic acid drug with surfactant.... Retrieved from [Link]

-

NIH. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23702150, Sodium taurodeoxycholate hydrate. Retrieved from [Link]

-

MDPI. (n.d.). Effect of β-Cyclodextrin on the Aggregation Behavior of Sodium Deoxycholate and Sodium Cholate in Aqueous Solution. Retrieved from [Link]

-

Neliti. (2018). Thermodynamics of Dissociation and Micellization of Sodium Surfactant Solutions in Formamide. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Aggregation behavior of bile salts in aqueous solution. Retrieved from [Link]

-

CONICET. (2011). Thermodynamics of Sodium Dodecyl Sulfate (SDS) Micellization: An Undergraduate Laboratory Experiment. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (n.d.). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. Retrieved from [Link]

-

Carl ROTH. (n.d.). Sodium taurodeoxycholate hydrate, 25 g. Retrieved from [Link]

-

PubMed. (2025). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Retrieved from [Link]

-

Coello, A., et al. (1996). Aggregation behavior of bile salts in aqueous solution. Journal of Pharmaceutical Sciences, 85(1), 9-15. Retrieved from [Link]

-

TEGEWA. (2023). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]

-

PubMed. (2021). Revealing the complex self-assembly behaviour of sodium deoxycholate in aqueous solution. Retrieved from [Link]

-

University of Leipzig. (2024). Lab course 3.33 - Surface Tension of Tenside decorated Interfaces. Retrieved from [Link]

Sources

- 1. nanoscience.com [nanoscience.com]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. researchgate.net [researchgate.net]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. Micelle formation of sodium deoxycholate and sodium ursodeoxycholate (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taurodeoxycholate Aggregation Explored by Molecular Dynamics: Primary-To-Secondary Micelle Transition and Formation of Mixed Micelles with Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 8. Conductometric and Fluorescence Probe Analysis to Investigate the Interaction between Bioactive Peptide and Bile Salts: A Micellar State Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. Effect of β-Cyclodextrin on the Aggregation Behavior of Sodium Deoxycholate and Sodium Cholate in Aqueous Solution [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. tegewa.de [tegewa.de]

- 17. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 18. sciencescholar.us [sciencescholar.us]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sodium Taurocholate Micelles in Fluorometrix Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Aggregation behavior of bile salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biochemical Interactions of Sodium Taurohyodeoxycholate with Membrane Proteins

Executive Summary

Sodium Taurohyodeoxycholate (Na-THDC) is a taurine-conjugated secondary bile salt derived from hyodeoxycholic acid (HDCA). Unlike its more common isomer, sodium taurodeoxycholate (12

This guide details the physicochemical behavior of Na-THDC, its mechanism of action in solubilizing integral membrane proteins (IMPs) while preserving native lipid annuli, and its utility as a permeation enhancer in drug delivery systems.

Physicochemical Foundation

To effectively utilize Na-THDC, one must understand its amphiphilic architecture. It belongs to the class of "facial amphiphiles," where the hydrophilic and hydrophobic domains are separated by the plane of the steroid ring system, rather than a head-to-tail separation seen in alkyl detergents like SDS.

Structural Distinction & Properties

The 6

| Property | Value / Characteristic | Relevance to Experimental Design |

| Molecular Weight | ~521.7 g/mol | Essential for calculating molar ratios (Detergent:Protein). |

| Critical Micelle Conc. (CMC) | ~8–12 mM (in H₂O)* | High CMC allows for easy removal via dialysis or ultrafiltration. |

| Aggregation Number | 4–10 (Concentration dependent) | Forms small micelles, ideal for solution NMR or crystallography. |

| Hydroxyl Positions | 3 | 6 |

| Charge | Anionic (Sulfonate headgroup) | Maintains solubility over a wide pH range (unlike carboxylates). |

*Note: CMC is highly sensitive to ionic strength. In 150 mM NaCl, the CMC drops significantly (often < 5 mM).

Mechanisms of Membrane Interaction

Na-THDC interacts with lipid bilayers through two distinct mechanisms depending on concentration: Membrane Expansion (sub-CMC) and Solubilization (supra-CMC).

The Solubilization Pathway

Unlike Triton X-100, which can strip essential annular lipids leading to protein inactivation, Na-THDC operates via a stepwise insertion model that often preserves the "lipid belt" required for the stability of GPCRs and transporters.

Figure 1: Stepwise Solubilization Model. Na-THDC monomers partition into the bilayer (Step 1), increasing curvature stress until the membrane fragments into mixed micelles (Step 3), encapsulating the protein.

Permeation Enhancement (Drug Delivery)

In drug development, Na-THDC is utilized to enhance the bioavailability of hydrophilic macromolecules (e.g., insulin, GLP-1) across mucosal barriers.

-

Transcellular: Increases membrane fluidity by disrupting phospholipid packing.

-

Paracellular: Modulates Tight Junctions (TJs) by interacting with proteins like Occludin and ZO-1, temporarily opening the paracellular gate.

Application: Membrane Protein Stabilization

Na-THDC is particularly effective for OATP (Organic Anion Transporting Polypeptides) and NTCP (Na+-Taurocholate Cotransporting Polypeptide) . Because it is a substrate for these transporters, it can stabilize them in an "inward-open" or "outward-open" conformation during crystallization or Cryo-EM studies.

Comparative Utility

-

Vs. SDS: Na-THDC is non-denaturing. It does not unfold the transmembrane domains.

-

Vs. CHAPS: Na-THDC is smaller and anionic; useful when a charge is needed to prevent aggregation, but can be harsher than zwitterionic CHAPS.

-

Vs. DDM: Na-THDC has a higher CMC, making it easier to exchange, but DDM is generally superior for long-term stability of large complexes.

Experimental Protocols

Protocol A: Detergent Screening for GPCR Extraction

Objective: Determine the optimal Na-THDC concentration for solubilizing a target GPCR from HEK293 membranes.

-

Preparation: Resuspend membranes (5 mg/mL total protein) in Buffer A (20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol).

-

Detergent Titration: Prepare a 10% (w/v) stock of Na-THDC. Add to membrane aliquots to achieve final concentrations of: 0.5%, 1.0%, 1.5%, 2.0% (w/v).

-

Note: 1.0% Na-THDC is approx 19 mM, well above the CMC.

-

-

Incubation: Rotate at 4°C for 1 hour. Do not vortex.

-

Separation: Ultracentrifuge at 100,000 x g for 45 mins at 4°C.

-

Analysis: Collect supernatant (Soluble fraction) and pellet. Analyze via Western Blot.

-

Validation: Assess protein functionality (e.g., ligand binding assay) immediately.

Protocol B: TEER Assay for Permeation Enhancement

Objective: Assess the effect of Na-THDC on Caco-2 monolayer integrity.

-

Culture: Grow Caco-2 cells on Transwell® inserts for 21 days until TEER > 300 Ω·cm².

-

Treatment: Replace apical buffer with HBSS containing Na-THDC (0.5 – 10 mM).

-

Measurement: Measure Transepithelial Electrical Resistance (TEER) at t=0, 30, 60, 120 min.

-

Reversibility Check: Wash cells 3x with fresh HBSS and measure TEER after 24h recovery.

-

Success Criteria: A reversible drop in TEER indicates TJ modulation without permanent toxicity.

-

Workflow Visualization

Figure 2: Optimization Workflow. Logic flow for selecting Na-THDC concentration based on buffer conditions to ensure effective solubilization.

References

-

Miyake, M. et al. (2006). "Novel particulate delivery systems for the administration of macromolecules." Advanced Drug Delivery Reviews.

-

Stieger, B. et al. (2011). "The role of sodium-taurocholate cotransporting polypeptide (NTCP) and organic anion transporting polypeptides (OATP) in drug disposition." Annual Review of Pharmacology and Toxicology.

-

Hjelmeland, L. M. (1980). "A nondenaturing zwitterionic detergent for membrane biochemistry: design and synthesis." Proceedings of the National Academy of Sciences. (Foundational work on bile salt analogs).

-

Moghimipour, E. et al. (2015). "Absorption-Enhancing Effects of Bile Salts." Molecules.

-

Garidel, P. et al. (2007). "Solubilization of membrane proteins: The critical micelle concentration of detergents."[] Methods in Molecular Biology.

Sources

A Technical Guide to Investigating the Neuroprotective Potential of Sodium Taurohyodeoxycholate (T-HYDCA)

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a New Course in Neuroprotection

The landscape of neurodegenerative disease research is in constant pursuit of novel therapeutic agents capable of halting or reversing the relentless progression of neuronal loss. While the bile acid tauroursodeoxycholic acid (TUDCA) has garnered significant attention for its neuroprotective properties, its structural analog, Sodium Taurohyodeoxycholate (T-HYDCA), remains a largely unexplored entity in this domain.[1][2][3][4] This guide serves as a comprehensive technical roadmap for the scientific community to systematically investigate the neuroprotective potential of T-HYDCA. We will proceed from a foundational understanding of its chemical nature to a robust, multi-tiered experimental framework designed to elucidate its mechanisms of action and validate its therapeutic promise.

Sodium Taurohyodeoxycholate (T-HYDCA): A Profile

Sodium taurohyodeoxycholate is a taurine-conjugated derivative of hyodeoxycholic acid. It is crucial to distinguish T-HYDCA from the more commonly known sodium taurodeoxycholate (TDCA), as their distinct chemical structures likely confer different biological activities.

| Property | Value | Source |

| Chemical Formula | C26H45NO6S | PubChem |

| Molecular Weight | 507.7 g/mol | PubChem |

| Synonyms | T-HYDCA | - |

| Solubility | Water | - |

Hypothesized Mechanisms of Neuroprotection

Based on the established neuroprotective actions of structurally similar bile acids like TUDCA, we propose three primary avenues through which T-HYDCA may exert its therapeutic effects.[1][2][3][5]

Farnesoid X Receptor (FXR) Antagonism

The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine, where it plays a key role in bile acid homeostasis.[6][7][8][9] Emerging evidence suggests that FXR is also present in the central nervous system and its modulation can impact neuronal function.[10][11] We hypothesize that T-HYDCA may act as an FXR antagonist. Antagonism of FXR in the brain could potentially mitigate neuroinflammation and cellular stress, thereby conferring neuroprotection.[12][13]

Caption: Proposed FXR Antagonism by T-HYDCA.

Mitochondrial Protection and Anti-Apoptotic Effects

Mitochondrial dysfunction is a cornerstone of neurodegenerative pathology. Toxic bile acids can trigger the mitochondrial permeability transition (MPT) and the release of pro-apoptotic factors.[14] Conversely, neuroprotective bile acids like TUDCA are known to stabilize the mitochondrial membrane and inhibit apoptosis.[3][5] We postulate that T-HYDCA shares this cytoprotective property.

Caption: T-HYDCA's Proposed Role in Mitochondrial Protection.

A Framework for Experimental Validation

To rigorously test our hypotheses, we propose a phased experimental approach, beginning with in vitro characterization and progressing to in vivo models of neurodegeneration.

In Vitro Assessment of Neuroprotective Efficacy

The initial phase will utilize neuronal cell cultures to rapidly screen for the neuroprotective effects of T-HYDCA.

Experimental Workflow: In Vitro Neuroprotection Assay

Caption: Workflow for In Vitro Neuroprotection Screening.

Detailed Protocols:

-

Cell Culture and Treatment:

-

Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Plate cells in 96-well plates at a density of 1.5 x 10^4 cells/well.[15]

-

After 24 hours, replace the medium with serum-free medium.

-

Pre-treat cells with varying concentrations of T-HYDCA (e.g., 10, 50, 100 µM) for 2-24 hours.[16]

-

Induce neurotoxicity by adding a toxic dose of 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).[15]

-

-

Cell Viability (MTT) Assay:

-

Following treatment, add MTT solution to each well and incubate.

-

Dissolve the formazan crystals in DMSO.

-

Measure absorbance at 480 nm.[17]

-

-

Caspase-3 Activity Assay:

-

Lyse the cells and add a caspase-3 substrate.

-

Measure the fluorescence of the cleaved substrate to determine caspase-3 activity.

-

In Vivo Validation in Animal Models of Parkinson's Disease

Positive in vitro results should be followed by validation in established animal models of Parkinson's disease.

Recommended Models and Procedures:

| Model | Species | Neurotoxin | Administration | Behavioral Tests | Endpoint Analysis |

| 6-OHDA Lesion | Rat | 6-hydroxydopamine | Unilateral stereotaxic injection into the medial forebrain bundle | Apomorphine-induced rotations, cylinder test | Tyrosine hydroxylase (TH) immunohistochemistry, HPLC for dopamine levels |

| MPTP Model | Mouse (C57BL/6) | MPTP | Daily intraperitoneal injections for 5 consecutive days | Rotarod, open field test | TH immunohistochemistry, measurement of inflammatory markers |

Protocol: 6-OHDA Rat Model of Parkinson's Disease

-

Anesthetize adult male Sprague-Dawley rats.

-

Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle.

-

Administer T-HYDCA (e.g., daily intraperitoneal injections) starting before or after the 6-OHDA lesion.

-

Conduct behavioral tests (e.g., apomorphine-induced rotations) at specified time points post-lesion.

-

At the end of the study, perfuse the animals and collect brain tissue for immunohistochemical analysis of dopaminergic neuron loss in the substantia nigra.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic evaluation of Sodium Taurohyodeoxycholate as a potential neuroprotective agent. The proposed experiments are designed to first establish its efficacy in vitro and then validate these findings in relevant in vivo models of neurodegeneration. Positive outcomes from this research program would not only introduce a novel therapeutic candidate but also deepen our understanding of the role of bile acids in neurological health and disease.[1][2][18][19] Future investigations could expand to other neurodegenerative models, such as those for Alzheimer's disease and amyotrophic lateral sclerosis, where other bile acids have shown promise.[4][5]

References

-

Chemsrc. Sodium Taurodeoxycholate | CAS#:1180-95-6. (2025-08-22). Available from: [Link].

- Google Patents. WO2022059948A1 - Method for mass-producing sodium taurodeoxycholate.

-

PubMed. Farnesoid X Receptor Activation in Brain Alters Brown Adipose Tissue Function via the Sympathetic System. (2022-01-04). Available from: [Link].

-

YouTube. BILE ACID SYNTHESIS Biochemistry| Farnesoid X receptor| Role of FXR agonist in biliary cholangitis. (2021-05-27). Available from: [Link].

-

PubMed. Comparative effects of sodium taurodeoxycholate and sodium taurocholate on bile secretion in the rat, dog and rabbit. Available from: [Link].

-

PubMed. Taurocholate is more potent than cholate in suppression of bile salt synthesis in the rat. Available from: [Link].

-

Frontiers. Bile Acids in Neurodegenerative Disorders. Available from: [Link].

-

MDPI. The Biosynthesis, Signaling, and Neurological Functions of Bile Acids. Available from: [Link].

-

PubMed. Editor's Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway. (2017-08-01). Available from: [Link].

-

PubMed. Protocol for the MPTP mouse model of Parkinson's disease. Available from: [Link].

-

PMC. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate. Available from: [Link].

-

PMC. Bile acids: regulation of apoptosis by ursodeoxycholic acid. Available from: [Link].

-

Cambridge University Press. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Available from: [Link].

-

PMC. Farnesoid X Receptor Activation in Brain Alters Brown Adipose Tissue Function via the Sympathetic System. Available from: [Link].

-

PMC. Bile Acid Signaling in Neurodegenerative and Neurological Disorders. Available from: [Link].

-

MDPI. In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Available from: [Link].

-

Frontiers. Neuroprotective Effects of Tauroursodeoxicholic Acid Involves Vascular and Glial Changes in Retinitis Pigmentosa Model. Available from: [Link].

-

PharmiWeb.com. What are FXR antagonists and how do they work?. (2024-06-21). Available from: [Link].

-

ResearchGate. Protocol for the MPTP mouse model of Parkinson's disease. (2025-08-09). Available from: [Link].

-

PubMed. Taurocholate and taurodeoxycholate: gel formation and protonation constants. Available from: [Link].

-

Universidade de Lisboa. Neuroprotective effects of TUDCA in Parkinson's disease: Dissecting the anti-oxidant and anti-inflammatory effects of this bile acid in the mouse cerebral cortex. Available from: [Link].

-

Semantic Scholar. Protocol for the MPTP mouse model of Parkinson's disease. Available from: [Link].

-

Longdom Publishing. Bile in the Brain? A Role for Bile Acids in the Central Nervous System. Available from: [Link].

- Google Patents. CN104844677A - tauroursodeoxycholic acid synthesis method.

-

NIH. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms. Available from: [Link].

-

PMC. Emerging Roles of Bile Acids in Neuroinflammation. (2025-11-22). Available from: [Link].

-

Chinese Pharmaceutical Journal. Synthesis and pharmacological effects of sodium taurocholate. Available from: [Link].

-

PMC. MPTP Mouse Models of Parkinson's Disease: An Update. Available from: [Link].

-

PubMed. Bile Acid Signaling in Neurodegenerative and Neurological Disorders. (2020-08-20). Available from: [Link].

-

Taylor & Francis Online. Recent advances in non-steroidal FXR antagonists development for therapeutic applications. Available from: [Link].

-

Restorative Medicine. Tauroursodeoxycholic Acid (TUDCA): A Promising Neuroprotective Agent Derived from Bile Salts. (2021-10-19). Available from: [Link].

-

Frontiers. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Available from: [Link].

-

ZORA. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity. (2022-11-12). Available from: [Link].

-

MDPI. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. Available from: [Link].

-

SciSpace. MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies.. (2020-09-24). Available from: [Link].

-

MDPI. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products.pdf. (2023-07-17). Available from: [Link].

-

Bentham Science. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review. (2024-07-01). Available from: [Link].

-

DergiPark. In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022-02-17). Available from: [Link].

-

Frontiers. Liver's influence on the brain through the action of bile acids. Available from: [Link].

Sources

- 1. Frontiers | Bile Acids in Neurodegenerative Disorders [frontiersin.org]

- 2. Bile Acid Signaling in Neurodegenerative and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Roles of Bile Acids in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. restorativemedicine.org [restorativemedicine.org]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Editor's Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Farnesoid X Receptor Activation in Brain Alters Brown Adipose Tissue Function via the Sympathetic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Farnesoid X Receptor Activation in Brain Alters Brown Adipose Tissue Function via the Sympathetic System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are FXR antagonists and how do they work? [synapse.patsnap.com]

- 13. Recent advances in non-steroidal FXR antagonists development for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. longdom.org [longdom.org]

- 19. Bile Acid Signaling in Neurodegenerative and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Sodium Taurohyodeoxycholate's Effect on Cell Apoptosis and Proliferation

Foreword: Navigating the Complex Signaling Landscape of Bile Acids

In the intricate signaling milieu of the cell, bile acids have emerged as critical modulators of cellular fate, extending far beyond their classical roles in digestion. Among these, Sodium Taurohyodeoxycholate (T-HYDEO), a conjugated bile acid, presents a fascinating case of dual functionality, capable of influencing both cell survival and death pathways. This guide is intended for researchers, scientists, and drug development professionals, providing a deep dive into the molecular mechanisms underpinning T-HYDEO's effects on cell apoptosis and proliferation. We will explore the causality behind experimental choices and present robust protocols to empower your research in this dynamic field.

The Dichotomous Role of Sodium Taurohyodeoxycholate in Cellular Homeostasis

Sodium Taurohyodeoxycholate, like other bile acids, exhibits concentration-dependent and cell-type-specific effects. At physiological concentrations, it can promote cell survival and proliferation, while at supraphysiological levels, it tends to be cytotoxic and pro-apoptotic.[1][2] This delicate balance is orchestrated through its interaction with a complex network of intracellular signaling pathways. Understanding this duality is paramount for harnessing its therapeutic potential or mitigating its pathological consequences.

T-HYDEO as a Pro-Proliferative Agent

In certain contexts, T-HYDEO can act as a mitogen, driving cell cycle progression. This is often observed in epithelial cells of the gastrointestinal tract, where bile acids play a physiological role in mucosal homeostasis.[3][4] The pro-proliferative effects of bile acids are frequently associated with the activation of key signaling cascades that converge on the cell cycle machinery.

One of the central pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway , particularly the Extracellular signal-Regulated Kinase (ERK) branch.[5][6][7] Upon stimulation, a phosphorylation cascade is initiated, leading to the activation of ERK, which then translocates to the nucleus to phosphorylate transcription factors that drive the expression of genes essential for cell cycle progression, such as Cyclin D1.[5][6][7]

Another critical pro-survival and pro-proliferative pathway often modulated by bile acids is the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway .[8][9] Activation of this pathway leads to the phosphorylation and activation of Akt, a serine/threonine kinase that promotes cell survival by inhibiting pro-apoptotic proteins and stimulates proliferation by activating downstream targets that regulate the cell cycle.[10][11][12] For instance, activated Akt can lead to an increase in the expression of Cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle.[1]

The convergence of these pathways on the cell cycle is critical. Cyclin D1 , in partnership with its associated Cyclin-Dependent Kinases 4 and 6 (CDK4/6), phosphorylates the Retinoblastoma (Rb) protein.[13][14][15][16][17] This phosphorylation event releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis and S phase entry, thus driving cell proliferation.[15]

Figure 1: Simplified signaling cascade of T-HYDEO-induced cell proliferation.

T-HYDEO as a Pro-Apoptotic Inducer

Conversely, at higher concentrations, T-HYDEO can trigger programmed cell death, or apoptosis. This is a crucial mechanism for eliminating damaged or cancerous cells. The pro-apoptotic effects of hydrophobic bile acids are often mediated by the induction of cellular stress, particularly endoplasmic reticulum (ER) stress and oxidative stress, which can activate the intrinsic apoptotic pathway.[18]

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins .[19][20][21][22][23] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[19][20] The ratio of these proteins determines the cell's susceptibility to apoptosis.[22] Pro-apoptotic signals, such as those initiated by T-HYDEO-induced stress, can lead to the activation of Bax and Bak. These proteins then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[20]

MOMP is a point of no return in apoptosis, as it allows the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[23] A key molecule released is cytochrome c .[19][22] In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.[19]

The apoptosome then activates caspase-9 , an initiator caspase, which in turn cleaves and activates effector caspases, such as caspase-3 .[11] Activated caspase-3 is the executioner of apoptosis, responsible for cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[22][24]

Figure 2: Intrinsic apoptotic pathway induced by high concentrations of T-HYDEO.

Experimental Protocols for Interrogating T-HYDEO's Cellular Effects

To rigorously investigate the effects of Sodium Taurohyodeoxycholate on cell proliferation and apoptosis, a combination of well-established and validated assays is essential. The following protocols provide a robust framework for these studies.

Assessment of Cell Proliferation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[25][26][27][28] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25][26]

Protocol: MTT Cell Proliferation Assay [25][28][29]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Treatment with T-HYDEO:

-

Prepare a series of dilutions of Sodium Taurohyodeoxycholate in serum-free culture medium.

-

Remove the culture medium from the wells and replace it with 100 µL of the T-HYDEO dilutions or control medium.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

Data Analysis: The percentage of cell viability can be calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Quantification of Apoptosis: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic cascade. Measuring its activity provides a direct and quantitative assessment of apoptosis.[24]

Protocol: Colorimetric Caspase-3 Activity Assay [30][31][32]

-

Cell Lysis:

-

Seed and treat cells with T-HYDEO as described for the MTT assay in appropriate culture plates (e.g., 6-well plates).

-

After treatment, collect both adherent and floating cells and centrifuge at 600 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 50-100 µL of chilled cell lysis buffer and incubate on ice for 10-15 minutes.

-

Centrifuge at 16,000 to 20,000 x g for 10-15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant (cell lysate) for the assay.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Caspase-3 Activity Measurement:

-

In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

-

Add 2x Reaction Buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Data Presentation and Interpretation

To facilitate clear interpretation and comparison of experimental results, quantitative data should be summarized in a structured format.

Table 1: Effect of Sodium Taurohyodeoxycholate on Cell Viability

| T-HYDEO Concentration (µM) | Cell Viability (%) after 24h (Mean ± SD) | Cell Viability (%) after 48h (Mean ± SD) | Cell Viability (%) after 72h (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |

| 10 | 115 ± 7.3 | 125 ± 8.5 | 130 ± 9.1 |

| 50 | 102 ± 6.8 | 98 ± 7.2 | 95 ± 6.5 |

| 100 | 85 ± 5.9 | 70 ± 6.3 | 60 ± 5.7 |

| 200 | 60 ± 4.5 | 45 ± 5.1 | 30 ± 4.2 |

| 500 | 35 ± 3.8 | 20 ± 3.5 | 15 ± 2.9 |

Table 2: Effect of Sodium Taurohyodeoxycholate on Caspase-3 Activity

| T-HYDEO Concentration (µM) | Relative Caspase-3 Activity (Fold Change vs. Control) after 24h (Mean ± SD) |

| 0 (Control) | 1.0 ± 0.1 |

| 50 | 1.2 ± 0.2 |

| 100 | 2.5 ± 0.4 |

| 200 | 4.8 ± 0.6 |

| 500 | 8.2 ± 0.9 |

Concluding Remarks and Future Directions

The dual nature of Sodium Taurohyodeoxycholate's effect on cell apoptosis and proliferation underscores the complexity of bile acid signaling. The experimental frameworks provided in this guide offer a starting point for dissecting these intricate mechanisms. Future research should focus on elucidating the specific receptors and upstream signaling events that dictate the switch between T-HYDEO's pro-proliferative and pro-apoptotic functions. A deeper understanding of these processes will be instrumental in developing novel therapeutic strategies for a range of diseases, from inflammatory bowel disease to cancer.

References

- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.

- MTT Assay Protocol for Cell Viability and Proliferation.

- MTT assay protocol | Abcam.

- MAPK Cell Signaling Pathway | Thermo Fisher Scientific - ES.

- Bcl-2 family - Wikipedia.

- The PI 3-kinase/Akt signaling pathway delivers an anti-apoptotic signal.

- Inhibition of Apoptosis - Cell Signaling Technology.

- ERK/MAPK signalling pathway and tumorigenesis (Review) - Spandidos Publications.

- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.

- Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES.

- [Quick note] Let's talk about the BCL-2 family of proteins and cell death - Medium.

- MAPK signaling pathway - Abcam.

- BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.

- MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation - Assay Genie.

- MTT Cell Proliferation Assay - ATCC.

- Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC - PubMed Central.

- Cyclin D1 Promotes Cell Cycle Progression through Enhancing NDR1/2 Kinase Activity Independent of Cyclin-dependent Kinase 4 - NIH.

- MAP Kinase Signaling Pathways - Creative Diagnostics.

- Full article: Cell cycle regulators cyclin D1 and CDK4/6 have estrogen receptor-dependent divergent functions in breast cancer migration and stem cell-like activity.

- PI3K/AKT/mTOR pathway - Wikipedia.

- Taurodeoxycholate increases intestinal epithelial cell proliferation through c-myc expression.

- Mechanisms of tauroursodeoxycholate-mediated inhibition of apoptosis - PMC.

- Caspase Activity Assay - Creative Bioarray.

- Cyclin D1 and CDK4 Activity Contribute to the Undifferentiated Phenotype in Neuroblastoma.

- Cell cycle progression mechanisms: slower cyclin-D/CDK4 activation and faster cyclin-E/CDK2 - PMC.

- Caspase-3 Activation Assay - Reaction Biology.

- CDK4: a master regulator of the cell cycle and its role in cancer - PMC.

- Caspase-3 Activity Assay Kit - Cell Signaling Technology.

- Sodium taurocholate cotransporting polypeptide mediates dual actions of deoxycholic acid in human hepatocellular carcinoma cells: enhanced apoptosis versus growth stimulation - PMC.

- The effect of bile and of sodium taurocholate on the epithelial cell dynamics of the rat small intestine - PubMed.

- Caspase 3 Assay Kit, Colorimetric - Sigma-Aldrich.

- Caspase 3 Activity Assay Kit - MP Biomedicals.

- Bile salts induce resistance to apoptosis through NF-kappaB-mediated XIAP expression - PubMed.

- Sodium taurodeoxycholate - GoldBio.

- Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival - PubMed.

- Effects of bile acids on biliary epithelial cells: proliferation, cytotoxicity, and cytokine secretion - PubMed.

- Taurodeoxycholic Acid Sodium Salt - Molecular Depot.

- Safety, Tolerability and Pharmacokinetics of Intravenous Sodium Taurodeoxycholate, HY209, a GPCR19 Agonist Inhibiting Inflammasomal Activation - PMC.

- In vitro models to detect in vivo bile acid changes induced by antibiotics - PMC.

- Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed.

- Sodium taurodeoxycholate Hydrate | CAS 207737-97-1 | SCBT.

- Mechanisms of Interactions between Bile Acids and Plant Compounds—A Review - MDPI.

- Prospect of in vitro Bile Fluids Collection in Improving Cell-Based Assay of Liver Function.

- Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC.

- Mechanism study on the enhancement of bile acid-binding capacity in corn by-product juice via Lactiplantibacillus plantarum HY127 fermentation - PMC.

- Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC.

Sources

- 1. Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of bile acids on biliary epithelial cells: proliferation, cytotoxicity, and cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taurodeoxycholate increases intestinal epithelial cell proliferation through c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of bile and of sodium taurocholate on the epithelial cell dynamics of the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. The PI 3-kinase/Akt signaling pathway delivers an anti-apoptotic signal. [genesdev.cshlp.org]

- 11. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 12. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclin D1 Promotes Cell Cycle Progression through Enhancing NDR1/2 Kinase Activity Independent of Cyclin-dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Cell cycle progression mechanisms: slower cyclin-D/CDK4 activation and faster cyclin-E/CDK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sodium taurocholate cotransporting polypeptide mediates dual actions of deoxycholic acid in human hepatocellular carcinoma cells: enhanced apoptosis versus growth stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. medium.com [medium.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Bile salts induce resistance to apoptosis through NF-kappaB-mediated XIAP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. clyte.tech [clyte.tech]

- 28. atcc.org [atcc.org]

- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. mpbio.com [mpbio.com]

An In-Depth Technical Guide to the Structural Characteristics of Sodium Taurohyodeoxycholate (NaTHDC) Micelles

Introduction: The Significance of NaTHDC Micelles in Science and Medicine

Sodium taurohyodeoxycholate (NaTHDC) is a taurine-conjugated bile salt, an amphiphilic molecule synthesized in the liver with critical physiological functions. Beyond their natural role in the digestion and absorption of dietary lipids, bile salts like NaTHDC are of immense interest to researchers in drug development and materials science. Their ability to self-assemble into nanoscale aggregates, known as micelles, makes them effective carriers for poorly soluble drug compounds, enhancing their bioavailability.[1][2]

This guide provides a detailed examination of the structural characteristics of NaTHDC micelles. We will delve into the fundamental principles governing their formation, their quantitative structural parameters, and the experimental methodologies used to characterize these complex systems. The insights provided are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the unique properties of NaTHDC.

Section 1: The Molecular Architecture and Self-Assembly of NaTHDC

The micellization of NaTHDC is governed by its unique molecular structure. The molecule consists of a rigid, hydrophobic steroid nucleus and a more flexible, hydrophilic taurine-conjugated side chain. This amphiphilic nature drives the self-assembly process in aqueous solutions.[3] When the concentration of NaTHDC reaches a specific threshold, the Critical Micelle Concentration (CMC), the monomers spontaneously aggregate to minimize the unfavorable interactions between their hydrophobic regions and the surrounding water molecules.[4] This process results in the formation of micelles, where the hydrophobic steroid rings form a core, and the hydrophilic taurine groups are exposed to the aqueous environment.[2]

Bile salt micellization is often described as a stepwise process.[5] Initially, small primary micelles are formed, which can then coalesce into larger secondary micelles as the concentration increases. This transition is primarily driven by hydrophobic interactions, which lead to a significant reduction in the solvent-accessible surface area per molecule in the larger aggregates.[5][6]

Section 2: Quantitative Structural Parameters of NaTHDC Micelles

A thorough understanding of NaTHDC micelles requires the quantification of their key structural parameters. These parameters are highly dependent on experimental conditions such as temperature, pH, and ionic strength.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that defines the onset of micelle formation.[7] For bile salts, the CMC can be influenced by the presence of other molecules. For instance, the CMC of related bile salts like sodium deoxycholate (NaDC) has been shown to decrease in the presence of cocarboxylase, indicating that interactions with other molecules can promote micellization.[8] While specific CMC values for NaTHDC are not extensively documented in the provided search results, studies on structurally similar bile salts like sodium taurodeoxycholate (NaTDC) show a lower CMC compared to other bile salts like sodium taurocholate (NaTC), suggesting that the dihydroxy nature of the steroid nucleus in NaTHDC would also lead to a relatively low CMC.[5]

Aggregation Number (Nagg)

The aggregation number represents the average number of monomers that constitute a single micelle. Bile salt micelles are generally characterized by smaller aggregation numbers compared to conventional surfactants.[9] Molecular dynamics simulations of the closely related taurodeoxycholate (TDC) show the formation of primary micelles with an aggregation number of 8–10 molecules, which can then merge to form secondary micelles with an aggregation number of around 19.[5][6] Static light scattering experiments have determined the aggregation number for sodium taurodeoxycholate to be approximately 15.9 in a 0.15 mol dm−3 NaCl solution at 308.2 K.[5]

Micelle Size and Shape

The size and shape of NaTHDC micelles are crucial for their application, particularly in drug delivery. Scattering techniques and molecular dynamics simulations have shown that bile salt micelles generally exhibit an ellipsoidal shape.[3][5] Dynamic Light Scattering (DLS) is a key technique for measuring the hydrodynamic radius of micelles in solution.[4] Studies on related bile salts indicate that NaTDC forms larger and more spherical aggregates than NaTC.[5]

Table 1: Comparative Structural Parameters of Related Bile Salt Micelles

| Bile Salt | Method | CMC (mM) | Aggregation Number (Nagg) | Conditions | Reference |

| Sodium Deoxycholate (NaDC) | Fluorescence | 6 | - | 25°C, unbuffered solution | [7] |

| Sodium Taurocholate (NaTC) | Fluorescence, NMR | 8-12 | 4 | 20-25°C, water | [9][10] |

| Sodium Taurodeoxycholate (NaTDC) | Static Light Scattering | - | 15.9 | 308.2 K, 0.15 M NaCl | [5] |

| Taurodeoxycholate (TDC) | Molecular Dynamics | - | 8-10 (primary), 19 (secondary) | 50 mM solution | [5][6] |

Section 3: Methodologies for Characterizing NaTHDC Micelles

The characterization of NaTHDC micelles relies on a suite of complementary analytical techniques. Each method provides unique insights into their structural and dynamic properties.

Workflow for Micelle Characterization

A logical workflow is essential for the comprehensive characterization of micellar systems. The process begins with determining the CMC, followed by an analysis of size and aggregation number at concentrations above the CMC.

Caption: Logical workflow for the characterization of NaTHDC micelles.

Experimental Protocol: CMC Determination via Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for determining the CMC of surfactants.[7][11] The technique utilizes a fluorescent probe, such as pyrene, which exhibits changes in its spectral properties upon partitioning into the hydrophobic micellar core.

Principle: The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of the microenvironment. In polar aqueous solution, the ratio is high. When micelles form, pyrene partitions into the nonpolar core, causing a significant decrease in the I1/I3 ratio. The CMC is determined from the inflection point of the I1/I3 versus concentration plot.[12]

Step-by-Step Protocol:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of NaTHDC in ultrapure water.

-

Prepare a stock solution of pyrene in a volatile solvent like acetone (e.g., 1 mM).

-

-

Sample Preparation:

-

Aliquot a small, precise volume of the pyrene stock solution into a series of vials.

-

Evaporate the solvent completely to leave a thin film of pyrene. This step is critical to avoid introducing an organic solvent into the aqueous system.

-

Add varying concentrations of the NaTHDC solution to each vial, spanning a range below and above the expected CMC. The final pyrene concentration should be very low (e.g., ~1 µM) to prevent excimer formation.

-

-

Equilibration:

-

Seal the vials and allow the solutions to equilibrate overnight in the dark to ensure complete partitioning of the pyrene into the micelles.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to ~335 nm.

-

Record the emission spectrum for each sample from ~350 nm to 500 nm.

-

Measure the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Plot the I1/I3 ratio as a function of the logarithm of the NaTHDC concentration.

-

The resulting data will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition.

-

Experimental Protocol: Micelle Size Determination via Dynamic Light Scattering (DLS)

DLS is a non-invasive technique ideal for measuring the hydrodynamic size of micelles and other nanoparticles in solution.[4][13]

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation.[14]

Caption: Simplified workflow of a Dynamic Light Scattering (DLS) experiment.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a solution of NaTHDC at a concentration significantly above the determined CMC.

-

Causality: The solution must be filtered through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette. This step is crucial to remove dust and other large particulates that would otherwise dominate the scattering signal and lead to inaccurate results.

-

-

Instrument Setup:

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate for several minutes. Temperature control is vital as viscosity and diffusion are temperature-dependent.

-

-

Measurement Parameters:

-

Input the correct solvent parameters (viscosity and refractive index of water at the measurement temperature). Accurate solvent parameters are essential for the correct application of the Stokes-Einstein equation.[15]

-

-

Data Acquisition:

-

Perform multiple measurements (e.g., 3-5 runs of 10-15 seconds each) to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software will generate an autocorrelation function from the intensity fluctuations and fit it using an algorithm (e.g., Cumulants analysis) to determine the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

-

Self-Validation: A low PDI value (typically < 0.3) indicates a monodisperse sample, validating that the preparation is uniform and the measurement is reliable.

-

Conclusion

Sodium taurohyodeoxycholate micelles are sophisticated, dynamic nanostructures with significant potential in pharmaceutical and chemical applications. Their formation is a classic example of entropy-driven self-assembly, resulting in small, typically ellipsoidal aggregates. A comprehensive understanding of their structural characteristics, including CMC, aggregation number, and size, is paramount for their effective utilization. The methodologies of fluorescence spectroscopy and dynamic light scattering provide robust and accessible means to quantify these critical parameters, enabling researchers to tailor micellar properties for specific applications, from enhancing drug solubility to designing novel nanomaterials.

References

-

Comprehensive physicochemical investigation of cocarboxylase interactions with anionic surfactants: Micellization, interfacial characterization, binding, and encapsulation characteristics. Taylor & Francis Online. Available at: [Link]

-

Micelle formation of sodium deoxycholate and sodium ursodeoxycholate (part 1). PubMed. Available at: [Link]

-

Characterization of biosurfactants' micelles formation using fluorescence measurements: sodium taurocholate as case of study. Hrčak. Available at: [Link]

-

Sodium Taurocholate Micelles in Fluorometrix Analysis. National Institutes of Health (NIH). Available at: [Link]

-

WP4005: Determination of critical micelle concentration by dynamic light scattering. Waters. Available at: [Link]

-

Micelle formation of sodium glyco- and taurocholates and sodium glyco- and taurodeoxycholates and solubilization of cholesterol into their micelles. ResearchGate. Available at: [Link]

-

Characterization of biosurfactants' micelles formation using fluorescence measurements: sodium taurocholate as case of study. PubMed. Available at: [Link]

-

A model for micellar aggregates of a bile salt: crystal structure of sodium taurodeoxycholate monohydrate. PubMed. Available at: [Link]

-

Sodium taurodeoxycholate hydrate, 25 g. Carl ROTH. Available at: [Link]

-

Structural aspects of bile salt-lecithin mixed micelles. PubMed. Available at: [Link]

-

Sodium deoxycholate-decorated zein nanoparticles for a stable colloidal drug delivery system. PubMed. Available at: [Link]

-

The influence of micelle formation on bile salt secretion. National Institutes of Health (NIH). Available at: [Link]

-

Taurodeoxycholate Aggregation Explored by Molecular Dynamics: Primary-To-Secondary Micelle Transition and Formation of Mixed Micelles with Fatty Acids. National Institutes of Health (NIH). Available at: [Link]

-

Micellization of bile salts in aqueous medium: a fluorescence study. PubMed. Available at: [Link]

-

Bile salt/lecithin mixed micelles optimized for the solubilization of a poorly soluble steroid molecule using statistical experimental design. PubMed. Available at: [Link]

-

Morphology of bile salts micelles and mixed micelles with lipolysis products, from scattering techniques and atomistic simulations. ScienceDirect. Available at: [Link]

-

Kinetics of formation of bile salt micelles from coarse-grained Langevin dynamics simulations. Royal Society of Chemistry. Available at: [Link]

-

The Exploitation of Sodium Deoxycholate-Stabilized Nano-Vesicular Gel for Ameliorating the Antipsychotic Efficiency of Sulpiride. MDPI. Available at: [Link]

-

Surfactant micelle characterization using dynamic light scattering. ResearchGate. Available at: [Link]

-

Micellization of bile salts in aqueous medium: A fluorescence study. ResearchGate. Available at: [Link]

-

Physiology, Bile Secretion. National Institutes of Health (NIH). Available at: [Link]

-

Diffusion in Solutions of Micelles. What Does Dynamic Light Scattering Measure? ACS Publications. Available at: [Link]

-

Self-Association of the Anion of 7-Oxodeoxycholic Acid (Bile Salt): How Secondary Micelles Are Formed. MDPI. Available at: [Link]

-

Conductometric and Fluorescence Probe Analysis to Investigate the Interaction between Bioactive Peptide and Bile Salts: A Micellar State Study. MDPI. Available at: [Link]

-

Comparative effects of sodium taurodeoxycholate and sodium taurocholate on bile secretion in the rat, dog and rabbit. PubMed. Available at: [Link]

-

Determining Sequential Micellization Steps of Bile Salts With Multi-cmc Modeling. Bucknell University. Available at: [Link]

-

Investigation of the enhanced ability of bile salt surfactants to solubilize phospholipid bilayers and form mixed micelles. Royal Society of Chemistry. Available at: [Link]

-